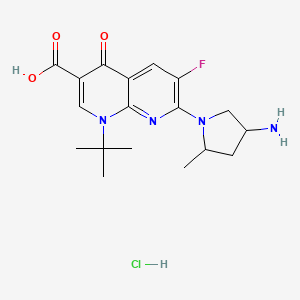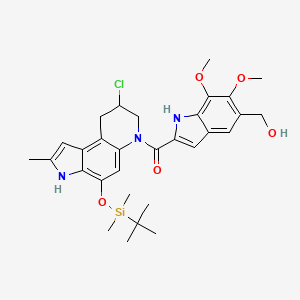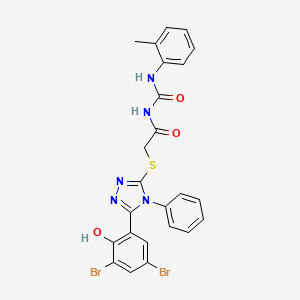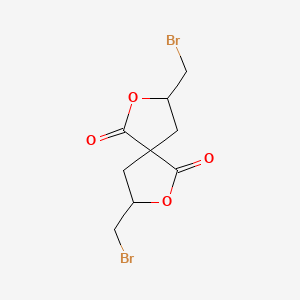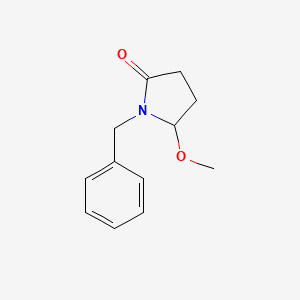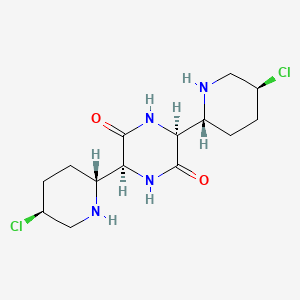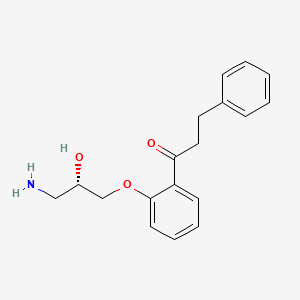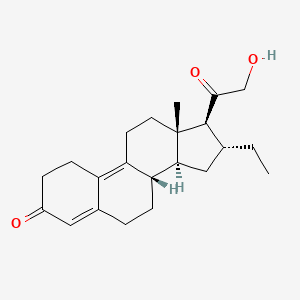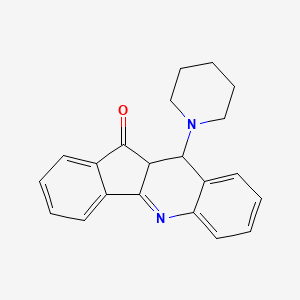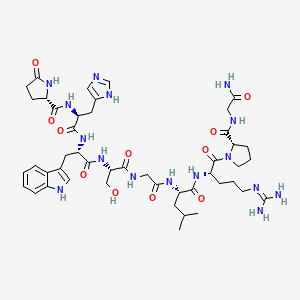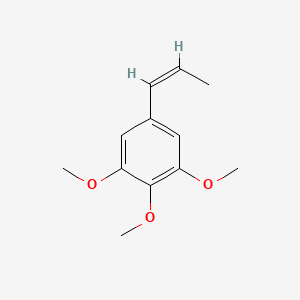
(Z)-Isoelemicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Isoelemicin is a naturally occurring organic compound found in certain essential oils It is a type of phenylpropene, which is a class of organic compounds characterized by a phenyl group attached to a three-carbon side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Isoelemicin typically involves the isomerization of elemicin, another phenylpropene. This process can be achieved through various chemical reactions, including catalytic hydrogenation and acid-catalyzed isomerization. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired isomer is produced.
Industrial Production Methods
In an industrial setting, this compound can be produced through the extraction of essential oils from plants known to contain this compound. The extracted oils are then subjected to purification processes, such as distillation and chromatography, to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-Isoelemicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: The reduction of this compound can lead to the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products
Scientific Research Applications
(Z)-Isoelemicin has been the subject of extensive scientific research due to its diverse applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the fragrance industry due to its aromatic properties and in the synthesis of flavoring agents.
Mechanism of Action
The mechanism of action of (Z)-Isoelemicin involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors, leading to its observed biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Elemicin: The parent compound from which (Z)-Isoelemicin is derived.
Myristicin: Another phenylpropene with similar aromatic properties.
Safrole: Known for its use in the synthesis of certain fragrances and flavoring agents.
Uniqueness
This compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties
Properties
CAS No. |
5273-84-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5- |
InChI Key |
RRXOQHQFJOQLQR-WAYWQWQTSA-N |
Isomeric SMILES |
C/C=C\C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


